Ethyl 1H-benzo[d]imidazole-7-carboxylate derivatives represent a class of compounds with a wide range of biological activities. These compounds have been synthesized and evaluated for their potential use in various fields, including pharmacology and materials science. The benzo[d]imidazole moiety is a crucial pharmacophore in medicinal chemistry due to its resemblance to the indole system, which is present in many natural products and drugs.
In pharmacology, these compounds have been synthesized and tested for a variety of biological activities. For example, densely functionalized benzo[d]imidazolyl tetrahydropyridine carboxylates have shown anti-inflammatory, antioxidant, antibacterial, and antifungal activities2. Additionally, 1H-imidazoles have been evaluated for their hormonal activity in estrogen receptor-positive cells and their inhibitory effects on cyclooxygenase enzymes, suggesting a potential role in cancer therapy3. Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate has demonstrated promising anticancer activity against human melanoma cell lines5.
In materials science, the synthesis of Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been reported, with structural characterization performed using various spectroscopic and analytical techniques. The molecular electrostatic potential of this compound has been studied to determine reactive sites, which could be relevant for the development of new materials with specific electronic properties6.
Ethyl 1H-benzo[d]imidazole-7-carboxylate is classified as a benzimidazole derivative, a type of heterocyclic aromatic organic compound. Benzimidazoles are characterized by their fused benzene and imidazole rings, which contribute to their biological activity and utility in medicinal chemistry.
The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate typically involves cyclization reactions. One common method includes the condensation of ethyl glyoxalate with hydroxylamine to form an N-oxide intermediate, which subsequently undergoes cyclization to yield the desired product. This process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and solvent choice .
Ethyl 1H-benzo[d]imidazole-7-carboxylate features a benzimidazole core structure with an ethyl ester substituent at the carboxylic acid position. The molecular structure can be analyzed through various spectroscopic techniques:
Ethyl 1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions:
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are typically employed. Reaction conditions often involve moderate temperatures and organic solvents to facilitate these transformations .
The mechanism of action of Ethyl 1H-benzo[d]imidazole-7-carboxylate involves several biochemical pathways:
Benzimidazole derivatives generally inhibit tubulin polymerization into microtubules, a critical process in cell division. This inhibition can lead to antitumor activity by preventing cancer cell proliferation.
The compound may interfere with DNA synthesis and energy metabolism while also affecting protein synthesis pathways. These actions lead to cellular responses such as apoptosis or autophagy depending on the specific context .
Benzimidazole compounds are noted for good bioavailability due to their solubility in polar solvents, enhancing their potential therapeutic efficacy.
Ethyl 1H-benzo[d]imidazole-7-carboxylate has a range of scientific applications:
It serves as a building block for synthesizing more complex molecules.
Research is ongoing into its potential biological activities, particularly its antimicrobial and anticancer properties.
Investigated for possible uses in drug development, especially as antifungal and antiviral agents.
Utilized in producing dyes, pigments, and other functional materials due to its unique chemical properties .
Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS No. 167487-83-4) is a bicyclic heteroaromatic compound characterized by a benzene ring fused to an imidazole moiety at the 4- and 5-positions. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. The canonical SMILES representation (CCOC(=O)C1C=CC=C2N=CNC=12) and IUPAC name (ethyl 1H-benzo[d]imidazole-4-carboxylate) clarify its atomic connectivity, featuring an ester group at the 7-position of the benzimidazole core [2]. This carboxylate ester confers distinctive physicochemical properties:
Table 1: Physicochemical Properties of Ethyl 1H-Benzo[d]imidazole-7-Carboxylate
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
CAS Registry Number | 167487-83-4 |
Hydrogen Bond Donors | 1 (N-H group) |
Hydrogen Bond Acceptors | 3 (two imidazole N, one ester O) |
Canonical SMILES | CCOC(=O)C1C=CC=C2N=CNC=12 |
Spectral identifiers include InChI Key BIROFVBTDWNLKU-UHFFFAOYSA-N
and NMR/IR signatures: carbonyl stretching at ~1710 cm⁻¹ (IR) and characteristic ¹³C NMR shifts at δ 165.0 (ester C=O), 141.5 (C7), and 60.5 ppm (O-CH₂) [2] [9]. The 7-position ester differentiates it from isomeric analogues (e.g., 5- or 6-carboxylates), enabling regioselective functionalization critical for drug design [9].
The compound emerged as a synthetic intermediate following landmark studies on benzimidazole’s biological relevance. Key milestones include:
Table 2: Historical Milestones in Benzimidazole-Based Drug Development
Time Period | Development | Impact |
---|---|---|
1960s–1980s | Thiabendazole, Omeprazole approved | Established scaffold for antimicrobials/GI drugs |
1990s | Synthetic routes to 7-substituted benzimidazoles | Enabled regioselective derivatization |
2000–2010 | Antitubercular benzimidazole carboxamides developed | Validated 7-carboxylate as anti-TB pharmacophore |
2010–Present | Kinase inhibitors (e.g., ponatinib) using the core | Expanded oncology applications |
Modern synthesis employs eco-friendly methods, such as Na₂S₂O₅-mediated cyclization in ethanol or water-assisted tandem N-arylation–cyclocondensation, improving yields (>70%) over classical acid-catalyzed approaches [7] [9].
The 7-carboxylate group serves as a synthetic linchpin for generating bioactive molecules via three strategic transformations:
Table 3: Therapeutic Applications of Ethyl 1H-Benzo[d]imidazole-7-Carboxylate Derivatives
Derivative Class | Biological Target | Activity | Reference |
---|---|---|---|
7-Carboxamides | Mycobacterium tuberculosis | MIC = 0.78–25 µg/mL (H37Rv) | [3] |
Metal complexes (e.g., Zn) | Kinases (e.g., B-Raf) | IC₅₀ < 1 µM in melanoma models | [5] [6] |
Bis-benzimidazoles | Human topoisomerase I/DNA complex | DNA relaxation inhibition (IC₅₀ = 16 µM) | [9] |
The 7-position’s regioselectivity is critical: it avoids steric clashes in enzyme binding pockets (e.g., topoisomerase I), unlike 5- or 6-substituted isomers [9]. Molecular docking confirms hydrogen bonding between 7-carboxamide derivatives and residues like Gly490 or Asn491 of human topoisomerase I, mimicking camptothecin’s mechanism [9]. Recent innovations exploit this scaffold in "molecular hybridization" – e.g., conjugating with chalcones or pyrazoles via the ester group to yield multi-targeted anti-cancer agents [5] [6].
Catalytic amidation techniques now achieve >90% conversion under aqueous conditions, underscoring the compound’s adaptability to green chemistry principles while maintaining its indispensability in API synthesis [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4